molecular formula C44H44Cl4N6O2Zn B12331311 zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride CAS No. 67785-34-6

zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride

Cat. No.: B12331311
CAS No.: 67785-34-6
M. Wt: 896.0 g/mol
InChI Key: LGCVBACCPMHKCV-UHFFFAOYSA-J
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Description

Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride is a complex organic compound that contains zinc as a central metal ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride typically involves the reaction of 4-(dibenzylamino)-2-ethoxybenzenediazonium chloride with a zinc salt, such as zinc chloride, in an appropriate solvent. The reaction conditions often require controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(dibenzylamino)-2-ethoxybenzenediazonium chloride} + \text{ZnCl}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, or hydroxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction may produce 4-(dibenzylamino)-2-ethoxyaniline.

Scientific Research Applications

Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Zinc;4-aminobenzoate: Another zinc complex with antimicrobial properties.

    Zinc;4-hydroxybenzoate: Known for its use in dermatology and antimicrobial activity.

Uniqueness

Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other zinc complexes. Its diazonium group allows for versatile chemical modifications, making it a valuable compound in research and industry.

Properties

CAS No.

67785-34-6

Molecular Formula

C44H44Cl4N6O2Zn

Molecular Weight

896.0 g/mol

IUPAC Name

zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride

InChI

InChI=1S/2C22H22N3O.4ClH.Zn/c2*1-2-26-22-15-20(13-14-21(22)24-23)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;;/h2*3-15H,2,16-17H2,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

LGCVBACCPMHKCV-UHFFFAOYSA-J

Canonical SMILES

CCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.CCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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